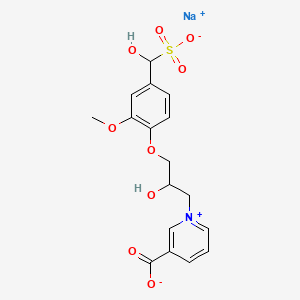
4-(Pent-1-en-1-yl)cyclohex-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Pent-1-en-1-yl)cyclohex-1-ene is an organic compound characterized by a cyclohexene ring substituted with a pent-1-en-1-yl group. This compound is part of the larger family of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. The presence of the double bond in both the cyclohexene ring and the pentenyl side chain gives this compound unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pent-1-en-1-yl)cyclohex-1-ene can be achieved through various methods. One common approach involves the allylic alkenylation of cyclohexene derivatives using alkenylzirconium nucleophiles. This reaction is typically catalyzed by copper complexes under mild conditions . Another method involves the pyrolysis of appropriate hexahydro-5,8-methanonaphthoquinones to yield the desired cyclohexene derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes that optimize yield and purity. These processes often utilize continuous flow reactors and advanced separation techniques to ensure efficient production.
化学反応の分析
Types of Reactions
4-(Pent-1-en-1-yl)cyclohex-1-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexenone derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated cyclohexane derivatives.
Substitution: The compound can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl hydroperoxide (TBHP) and copper(II) complexes.
Reduction: Hydrogenation reactions using palladium or platinum catalysts are typical for reducing double bonds.
Substitution: Halogenation reactions using bromine or chlorine can introduce halogen atoms into the compound.
Major Products
The major products formed from these reactions include cyclohexenone derivatives, saturated cyclohexane derivatives, and halogenated cyclohexenes.
科学的研究の応用
4-(Pent-1-en-1-yl)cyclohex-1-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of alkenes with biological systems.
Medicine: Research into the potential therapeutic applications of cyclohexene derivatives often involves this compound.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
作用機序
The mechanism of action of 4-(Pent-1-en-1-yl)cyclohex-1-ene involves its interaction with various molecular targets and pathways. The double bonds in the compound allow it to participate in electrophilic addition reactions, where it can form new bonds with electrophiles. This reactivity is crucial for its role as an intermediate in organic synthesis .
類似化合物との比較
Similar Compounds
Phellandrene: A cyclic monoterpene with similar structural features but different functional groups.
Camphorene: Another cyclohexene derivative with multiple double bonds and alkyl substituents.
Methyl perillate: A cyclohexene derivative with a carboxylate ester group.
Uniqueness
4-(Pent-1-en-1-yl)cyclohex-1-ene is unique due to its specific substitution pattern, which imparts distinct reactivity and applications compared to other similar compounds. Its dual double bonds in both the cyclohexene ring and the pentenyl side chain make it a versatile intermediate in organic synthesis.
特性
CAS番号 |
66216-97-5 |
|---|---|
分子式 |
C11H18 |
分子量 |
150.26 g/mol |
IUPAC名 |
4-pent-1-enylcyclohexene |
InChI |
InChI=1S/C11H18/c1-2-3-5-8-11-9-6-4-7-10-11/h4-6,8,11H,2-3,7,9-10H2,1H3 |
InChIキー |
OXHHQOAAOQNWAR-UHFFFAOYSA-N |
正規SMILES |
CCCC=CC1CCC=CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-4-[1-(3-chloro-4-hydroxy-5-methylphenyl)cyclohexyl]-6-methylphenol](/img/structure/B14465709.png)
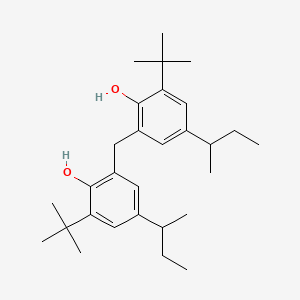
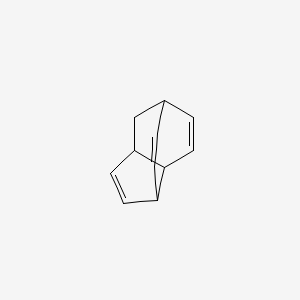
![2-bicyclo[2.2.1]hept-5-enylmethyl methyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite](/img/structure/B14465720.png)
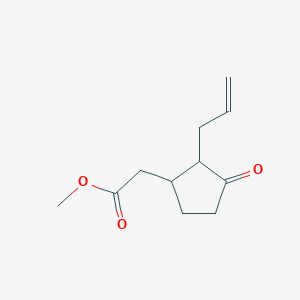
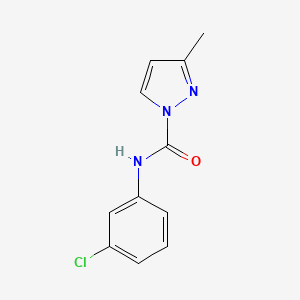
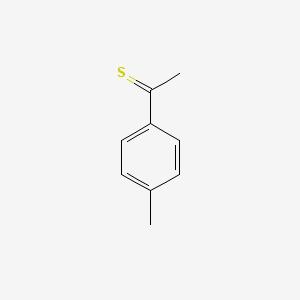
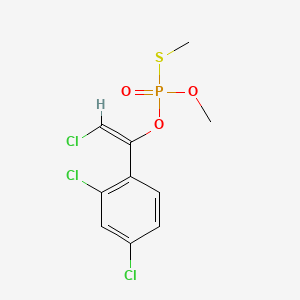
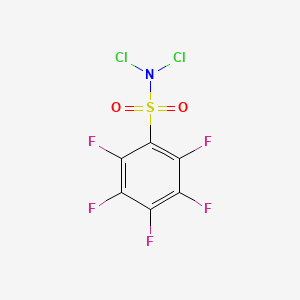
![3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B14465775.png)

![6,7-Dimethyl-1,3-diphenylnaphtho[2,3-c]furan-5,8-dione](/img/structure/B14465795.png)
